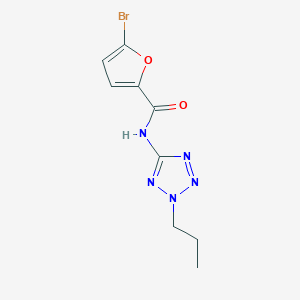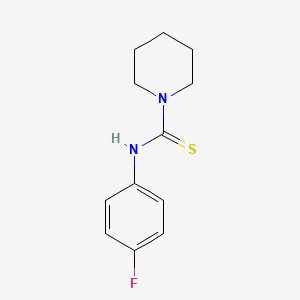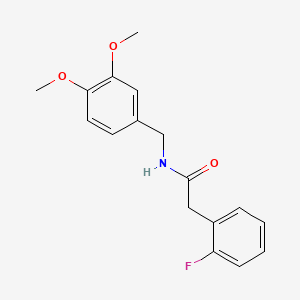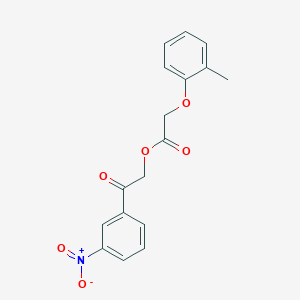
N-(2-phenoxyphenyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of cyclobutanecarboxamide derivatives involves intricate organic synthesis techniques. For instance, the synthesis and characterization of related compounds often utilize nucleophilic substitution reactions, followed by specific functional group transformations such as reductions or cyclization reactions. For example, the synthesis of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives involved elemental analyses, IR spectroscopy, and NMR spectroscopy, showcasing a methodological approach that might be analogous for synthesizing N-(2-phenoxyphenyl)cyclobutanecarboxamide (Özer et al., 2009).
Molecular Structure Analysis
The molecular structure of cyclobutanecarboxamide derivatives is often elucidated using X-ray crystallography, which provides detailed insights into the compound's conformation, bond lengths, and angles. This technique is crucial for understanding the three-dimensional arrangement of atoms within the molecule and its implications on reactivity and interaction with biological targets. The structure of related compounds, such as cis-2-phenylcyclobutanecarboxylic acid and its derivatives, has been determined by X-ray diffraction, revealing important conformational details that influence the compound's chemical behavior (Reisner et al., 1983).
Chemical Reactions and Properties
Cyclobutanecarboxamide derivatives participate in various chemical reactions, reflecting their reactivity and potential applications in synthetic chemistry and drug development. These reactions include cycloadditions, nucleophilic substitutions, and hydrogenation processes. For instance, the stereocontrolled synthesis of cyclobutyl amino acids via hydrogenation of enamides demonstrates the versatility of cyclobutanecarboxamide derivatives in synthesizing biologically relevant molecules (Aguado et al., 2004).
Physical Properties Analysis
The physical properties of cyclobutanecarboxamide derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical application in drug formulation and material science. These properties are often determined through experimental studies involving solubility tests, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). The synthesis and properties of polyamides based on cyclohexane derivatives provide insights into the material properties of related cyclobutanecarboxamide compounds, highlighting the importance of structural features in determining physical properties (Yang et al., 1999).
properties
IUPAC Name |
N-(2-phenoxyphenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(13-7-6-8-13)18-15-11-4-5-12-16(15)20-14-9-2-1-3-10-14/h1-5,9-13H,6-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAYYNRXAXENMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5807327.png)



![8-methoxy-2-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5807353.png)
![O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5807354.png)
![N-(4-{[(1-ethylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5807360.png)
![N-(2,6-dimethylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5807365.png)
![3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5807373.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-2-furamide](/img/structure/B5807379.png)
![2-cyclopentyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5807380.png)

